叔丁基(R)-(1-氟丙烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

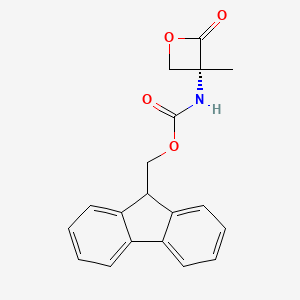

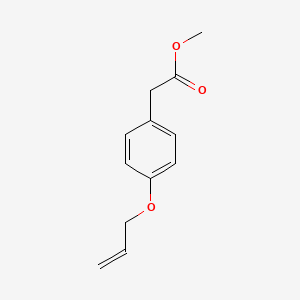

“tert-Butyl ®-(1-fluoropropan-2-yl)carbamate” is a type of carbamate compound . Carbamates are organic compounds that are formally derived from carbamic acid (NH2COOH) . The tert-butyl carbamate group is used in the protection of amines and amino acids during synthesis . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, like tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be represented by the general formula R2NC(O)OR . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis

Carbamates can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea .Physical And Chemical Properties Analysis

The molecular weight of tert-butyl carbamates is 117.1463 g/mol . The 3D structure of the compound can be viewed using Java or Javascript .科学研究应用

合成方法和应用

天然产物中间体的合成:该化合物已被用作天然产物如茉莉酮B的合成中间体,茉莉酮B对多种人类癌细胞系显示出细胞毒活性。该合成涉及多个步骤,包括酯化、保护和还原,突出了其在复杂有机合成中的作用 (Tang et al., 2014).

手性反转过程:研究还描述了其在涉及手性反转的高产制备中的应用,强调了其在生产对映体纯化合物中的重要性。这对于制药行业至关重要,其中药物的立体化学构型会显著影响其功效和安全性 (Li et al., 2015).

材料科学和分子工程

晶体结构分析:对衍生物同晶结构的研究提供了分子相互作用的见解,例如氢键和卤素键,这些相互作用在新材料的开发中至关重要。这些研究有助于理解分子组装和设计具有特定性质的材料 (Baillargeon et al., 2017).

酶促动力学拆分:该化合物一直是专注于通过酶促方法对其拆分的研究主题,从而产生光学纯对映体。该应用在手性化合物的合成中特别相关,手性化合物在制药和农用化学品中越来越重要 (Piovan et al., 2011).

药物中间体

生物活性化合物合成:它是合成奥美替尼 (AZD9291) 等化合物的关键中间体,奥美替尼是癌症治疗中的重要药物。叔丁基(R)-(1-氟丙烷-2-基)氨基甲酸酯的多功能性和反应性促进了现代医学中必要的复杂分子的合成 (Zhao et al., 2017).

催化和绿色化学:对用于环氧化反应的仿生锰配合物的研究展示了该化合物在环保合成工艺中的应用。此类研究对于开发减少有害废物和提高效率的可持续化学工艺至关重要 (Qiu et al., 2019).

作用机制

Target of Action

tert-Butyl ®-(1-fluoropropan-2-yl)carbamate, also known as ®-N-Boc-1-fluoro-2-propylamine, is a carbamate derivative . Carbamates are known to interact with various targets, including enzymes like acetylcholinesterase . .

Mode of Action

The compound is a tert-butyloxycarbonyl (Boc) protected amine . The Boc group is a common strategy to protect an amino group during chemical reactions, allowing for transformations of other functional groups . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction . The removal of the Boc group is achieved with a strong acid such as trifluoroacetic acid (TFA), facilitated by the stability of the more substituted tert-butyl carbocation .

Biochemical Pathways

The carbamate functionality is known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially influence various biochemical pathways depending on the context of use.

Pharmacokinetics

Pharmacokinetic studies would typically involve determining the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties significantly impact the bioavailability of the compound and its overall pharmacological effect.

Result of Action

The removal of the boc protecting group can facilitate further chemical reactions involving the now free amine group .

Action Environment

The action, efficacy, and stability of ®-N-Boc-1-fluoro-2-propylamine can be influenced by various environmental factors. These may include the pH of the environment, presence of other reactive species, and temperature. For instance, the removal of the Boc group is facilitated by the presence of a strong acid .

安全和危害

未来方向

Future research on carbamates could focus on the development of more efficient synthesis methods . For example, a three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .

属性

IUPAC Name |

tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYJCLXHXXANCJ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CF)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)

![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)